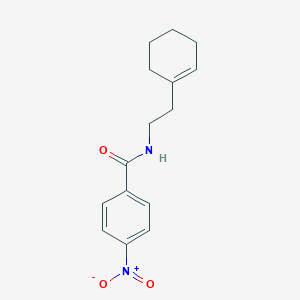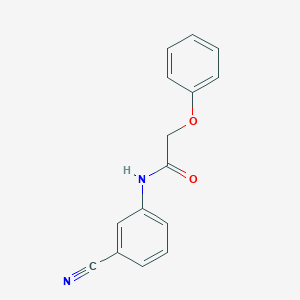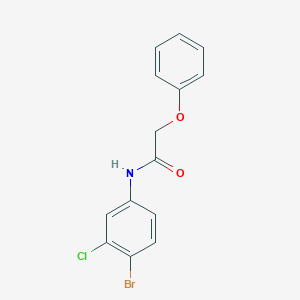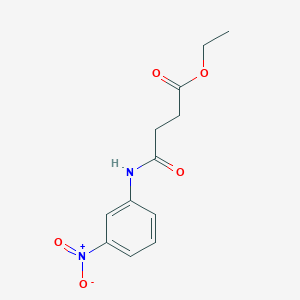
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide is an organic compound that features a benzamide core with a nitro group at the para position and a cyclohexenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(cyclohex-1-enyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: 4-amino-benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexenyl group may also play a role in modulating the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine
- N-(cyclohex-1-enyl)-N-(2-(cyclohex-1-enyl)ethyl)-α-(methylthio)acetamide
- (2-Cyclohex-1-enyl-ethyl)-diphenyl-amine
Uniqueness
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclohexenyl ethyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H18N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,16,18) |
InChI Key |
AZDRWROIXARTCX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B325151.png)
![N-(3-chlorophenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B325152.png)


![N-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B325159.png)
![4-methoxy-N-{2-[(4-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B325162.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B325163.png)
![5-Benzyl-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B325164.png)



![N-[4'-(butyrylamino)-3,3'-dimethyl[1,1'-biphenyl]-4-yl]butanamide](/img/structure/B325173.png)
![METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE](/img/structure/B325174.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
